2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-phenylnonanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-phenylnonanamide is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is used in various industrial applications due to its resistance to solvents, acids, and bases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-phenylnonanamide typically involves the reaction of a fluorinated alkyl halide with an amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the halide. Common solvents used in this reaction include tetrahydrofuran and dimethylformamide. The reaction is usually catalyzed by a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-phenylnonanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Oxidation Reactions: Although the compound is generally resistant to oxidation, under specific conditions, it can undergo oxidation to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate and chromium trioxide can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-phenylnonanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-performance materials such as coatings, lubricants, and sealants due to its chemical stability and resistance to harsh environments.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-phenylnonanamide is primarily based on its ability to interact with hydrophobic surfaces and molecules. The multiple fluorine atoms create a highly non-polar surface, which can disrupt the interactions of polar molecules. This property is exploited in various applications, such as in the creation of water-repellent surfaces and in the stabilization of emulsions.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoic acid: Similar in structure but contains a carboxylic acid group instead of an amide group.
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl alcohol: Contains a hydroxyl group instead of an amide group.
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononylamine: Contains an amine group instead of an amide group.
Uniqueness
The uniqueness of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-phenylnonanamide lies in its combination of fluorinated alkyl chain and an amide group. This structure imparts both hydrophobicity and the ability to form hydrogen bonds, making it versatile for various applications.
Properties
CAS No. |
313366-93-7 |
---|---|
Molecular Formula |
C15H6F17NO |
Molecular Weight |
539.19 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-phenylnonanamide |
InChI |
InChI=1S/C15H6F17NO/c16-8(17,7(34)33-6-4-2-1-3-5-6)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h1-5H,(H,33,34) |
InChI Key |
IUSKDJJOYQLBDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.